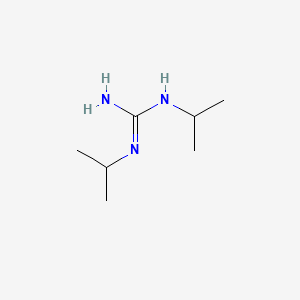

Guanidine, N,N'-bis(1-methylethyl)-

Description

BenchChem offers high-quality Guanidine, N,N'-bis(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, N,N'-bis(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

38588-65-7 |

|---|---|

Molecular Formula |

C7H17N3 |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

1,2-di(propan-2-yl)guanidine |

InChI |

InChI=1S/C7H17N3/c1-5(2)9-7(8)10-6(3)4/h5-6H,1-4H3,(H3,8,9,10) |

InChI Key |

MTZUNDSWFIDAOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=NC(C)C)N |

Origin of Product |

United States |

Guanidine, N,n Bis 1 Methylethyl : Contextual Framework in Advanced Chemical Research

Historical Trajectories in Guanidine (B92328) Chemistry Research

The study of guanidine chemistry began in the 19th century with the isolation of its parent compound, guanidine, by Adolph Strecker in 1861 from guanine, which was sourced from guano. nih.gov This discovery opened the door to understanding a new class of nitrogenous organic compounds. Early research focused on the fundamental properties of guanidine, notably its remarkably strong basicity, which surpasses that of most other organic bases. This high basicity is a consequence of the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation, where the positive charge is delocalized symmetrically over all three nitrogen atoms. nih.gov

The 20th century saw a significant expansion in guanidine chemistry, driven by both academic curiosity and industrial application. Synthetic methods evolved from degradation of natural products to more controlled laboratory syntheses, such as the reaction of calcium cyanamide (B42294) with water to form dicyandiamide (B1669379), which, when fused with an ammonium (B1175870) salt, yields guanidine. nih.gov The discovery that guanidine derivatives are integral components of vital biomolecules, including the amino acid arginine and creatine, spurred further investigation into their biological roles. nih.gov

The latter half of the 20th century marked a shift towards the synthesis and study of substituted guanidines. Researchers began to systematically modify the guanidine core to fine-tune its steric and electronic properties. This led to the development of "superbases" like penta-alkylguanidines, which are strong, non-nucleophilic bases valuable in organic synthesis. chemicalbook.com The creation of these tailored guanidine structures, including N,N'-bis(1-methylethyl)guanidine, represents a logical progression in the field, aiming to harness and control the inherent reactivity of the guanidine moiety for specific research applications.

Foundational Principles of Guanidine Reactivity in Research Design

The utility of guanidines like N,N'-bis(1-methylethyl)guanidine in research is rooted in several foundational principles of their reactivity. These principles guide their application as catalysts, reagents, and ligands in complex chemical transformations.

Strong Basicity and Low Nucleophilicity: Guanidines are classified as some of the strongest neutral organic bases. chemicalbook.com This "superbasicity" arises from the delocalization of charge in the protonated guanidinium ion. The isopropyl groups in N,N'-bis(1-methylethyl)guanidine contribute to this basicity through their electron-donating inductive effects. Simultaneously, these bulky substituents provide significant steric hindrance around the nitrogen atoms, which minimizes the compound's nucleophilicity. This combination of high basicity and low nucleophilicity is highly desirable in organic synthesis for promoting base-catalyzed reactions, such as deprotonations, eliminations, and rearrangements, without the interference of nucleophilic side reactions. Sterically hindered guanidines are particularly effective in these roles. chemicalbook.com

Guanidinylation Reactions: The synthesis of substituted guanidines, a process known as guanidinylation, is a fundamental aspect of their chemistry. Common methods involve the reaction of an amine with a suitable guanidinylating agent. These agents are often derivatives of thiourea (B124793) activated by coupling reagents, or other pre-activated forms like pyrazole-1-carboxamidines or S-alkylisothioureas. nih.govmerckmillipore.com For a compound like N,N'-bis(1-methylethyl)guanidine, a common synthetic route would involve the reaction of diisopropylamine (B44863) with a reagent like N,N′-di-Boc-N″-triflylguanidine or via the corresponding N,N'-diisopropylcarbodiimide. nih.govgoogle.com The choice of synthetic route is critical in research design, depending on the desired purity, scale, and compatibility with other functional groups.

Coordination Chemistry and Ligand Design: The nitrogen-rich guanidine core can act as a versatile ligand for a wide range of metal centers. nih.gov Guanidines can coordinate as neutral L-type ligands or, after deprotonation, as anionic LX-type ligands (guanidinates). The resulting metal-guanidinate complexes are of great interest in catalysis and materials science. google.com The substituents on the nitrogen atoms, such as the isopropyl groups in N,N'-bis(1-methylethyl)guanidine, play a crucial role in dictating the steric environment and solubility of the resulting metal complexes, thereby influencing their catalytic activity and stability. Bis-guanidine ligands, where two guanidine units are linked by a spacer, have been extensively developed for creating biomimetic coordination complexes. wikipedia.org

Methodological Significance in Contemporary Chemical Science

The unique properties of substituted guanidines endow them with significant methodological importance in various areas of modern chemistry. While specific research focused solely on N,N'-bis(1-methylethyl)guanidine is not extensively documented, its significance can be understood through the applications of structurally analogous hindered alkyl guanidines.

Organocatalysis: Strong, non-nucleophilic bases are powerful tools in organocatalysis. Guanidine derivatives have been successfully employed as catalysts in a variety of carbon-carbon bond-forming reactions. For instance, guanidine-based ionic liquids have been shown to be effective catalysts for direct aldol (B89426) reactions. nih.gov Furthermore, chiral guanidines are used to catalyze enantioselective reactions, highlighting their importance in asymmetric synthesis. The strong basicity of compounds like N,N'-bis(1-methylethyl)guanidine makes them suitable candidates for promoting reactions that require a strong base but are sensitive to nucleophiles, such as certain Michael additions and Henry (nitroaldol) reactions.

Reagents in Organic Synthesis: Beyond catalysis, substituted guanidines serve as stoichiometric bases in a wide array of synthetic transformations. They are particularly useful for deprotonating weakly acidic protons where traditional bases might fail or cause side reactions. The synthesis of complex molecules, including natural products and pharmaceuticals, often relies on such strategic deprotonation steps. The solubility of guanidine bases and their corresponding conjugate acids in organic solvents is another practical advantage in synthesis and purification. wikipedia.org

Advanced Materials and Supramolecular Chemistry: The ability of the guanidinium ion to form multiple, directionally specific hydrogen bonds makes it a valuable building block in supramolecular chemistry. This property is exploited in the design of receptors for anions and in the construction of complex, self-assembled architectures. The guanidinate moiety is also used to stabilize metal centers in novel organometallic materials. nih.gov The lipophilic isopropyl groups of N,N'-bis(1-methylethyl)guanidine would enhance the solubility of such materials in non-polar media, a crucial factor for their processing and application in materials science.

Physicochemical Properties of Guanidine, N,N'-bis(1-methylethyl)-

| Property | Value | Source |

| IUPAC Name | 1,2-di(propan-2-yl)guanidine | N/A |

| Synonym | N,N'-Diisopropylguanidine | chemicalbook.com |

| CAS Number | 104919-92-8 | chemicalbook.com |

| Molecular Formula | C₇H₁₇N₃ | N/A |

| Molecular Weight | 143.23 g/mol | N/A |

| Boiling Point | Data not readily available | N/A |

| pKa | Data not readily available | N/A |

Synthetic Methodologies and Advanced Preparative Research of N,n Bis 1 Methylethyl Guanidine and Its Derivatives

Novel Synthetic Pathways to N,N'-bis(1-methylethyl)guanidine

The primary and most direct route to N,N'-bis(1-methylethyl)guanidine involves the addition of an amine to a carbodiimide (B86325). Specifically, the reaction of N,N'-diisopropylcarbodiimide with isopropylamine (B41738) yields the target trisubstituted guanidine (B92328). Research in this area has focused on developing efficient and selective methods, optimizing reaction conditions for higher yields, and understanding the underlying reaction mechanisms.

Development of Efficient and Selective Synthesis Routes

The synthesis of N,N'-bis(1-methylethyl)guanidine and its analogues has been advanced through the development of catalytic guanylation reactions. These methods offer an atom-economical approach to constructing acyclic and cyclic guanidines. acs.org Catalysts based on transition metals, main-group metals, and rare-earth metals have been designed and successfully employed in these transformations. researchgate.net For instance, zinc-catalyzed guanylation has been shown to be a highly chemoselective method for the addition of N-H bonds from various amines to carbodiimides. ias.ac.in

A common strategy involves the in-situ formation of a metal-amide species which then reacts with the carbodiimide. The choice of catalyst and reaction conditions can be tailored to favor the formation of the desired guanidine product. For example, lanthanide amides have demonstrated high catalytic activity in the guanylation of amines with carbodiimides, proving effective even with sterically demanding substrates. acs.org

The synthesis of the precursor, N,N'-diisopropylcarbodiimide, is also a critical aspect. Methods for its preparation include the reaction of diisopropyl thiourea (B124793) with an oxidizing agent. google.com

Optimization of Reaction Conditions for High-Yield Preparations

The optimization of reaction conditions is crucial for achieving high yields of N,N'-bis(1-methylethyl)guanidine. Key parameters that are typically investigated include the choice of catalyst, solvent, temperature, and reaction time. While direct guanylation can occur under harsh, catalyst-free conditions, the use of a catalyst significantly improves the reaction efficiency and allows for milder conditions. researchgate.net

For lanthanide-catalyzed guanylation, solvents such as toluene (B28343), diethyl ether, n-hexane, and dichloromethane (B109758) have been shown to be effective, with high product yields. acs.org The reaction temperature also plays a significant role, with higher temperatures generally leading to increased conversion rates. acs.org The molar ratio of the reactants and the catalyst loading are also optimized to maximize the yield and minimize side reactions.

The following table summarizes typical reaction conditions for the synthesis of trisubstituted guanidines, which are analogous to the synthesis of N,N'-bis(1-methylethyl)guanidine.

| Catalyst | Amine | Carbodiimide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| [(Me₃Si)₂N]₃Yb(μ-Cl)Li(THF)₃ | Aniline (B41778) | N,N'-Dicyclohexylcarbodiimide | THF | 60 | 4 | >95 | acs.org |

| (Ar-BIAO)ZnCl₂ | 2,6-Dimethylaniline | N,N'-Diisopropylcarbodiimide | Toluene | 80 | 12 | 85 | ias.ac.in |

| Iron(II) Imido Complex | Aniline | N,N'-Diisopropylcarbodiimide | Benzene | 25 | 1 | 95 | osti.gov |

Table 1: Representative Conditions for Catalytic Guanylation Reactions

Mechanistic Investigations of Synthesis Pathways

The mechanism of the catalytic guanylation of amines with carbodiimides has been a subject of detailed investigation, with several pathways proposed depending on the catalyst system. Four primary mechanisms have been categorized: [2+2]-cycloaddition/protonation, insertion/protonation, activation of carbodiimide/nucleophilic addition/intramolecular protonation, and protonation/nucleophilic addition/disassociation. acs.org

In the insertion/protonation mechanism, a metal-amide bond is formed first, followed by the insertion of the carbodiimide into this bond to form a metal-guanidinate intermediate. Subsequent protonolysis by another amine molecule releases the guanidine product and regenerates the active catalyst. acs.org For example, with zinc-based catalysts, a plausible mechanism involves a five-coordinate zinc intermediate. ias.ac.in

Studies on iron-catalyzed guanylation suggest a [2+2] cycloaddition between the iron-imido bond and the carbodiimide as a key step. osti.gov Understanding these mechanisms is crucial for the rational design of more efficient and selective catalysts for the synthesis of N,N'-bis(1-methylethyl)guanidine and other substituted guanidines.

Synthesis of N,N'-bis(1-methylethyl)guanidine Metal Complexes and Guanidinates

The N,N'-bis(1-methylethyl)guanidinate anion is a versatile ligand in organometallic chemistry, valued for its steric bulk which can stabilize reactive metal centers and influence the coordination geometry of the resulting complexes.

Preparation of Bulky Guanidinate Ligand-Stabilized Complexes

The steric hindrance provided by the isopropyl groups of the N,N'-bis(1-methylethyl)guanidinate ligand makes it an effective tool for stabilizing metal complexes, including those with low coordination numbers and in low oxidation states. acs.org The synthesis of these complexes can be achieved through several routes, including the reaction of a metal halide with a lithium or potassium salt of the guanidine, or by the direct reaction of a metal alkyl or amide with the neutral guanidine.

For instance, bulky guanidinate stabilized homoleptic complexes of magnesium, calcium, and zinc have been synthesized. ias.ac.in Yttrium complexes featuring the N,N'-diisopropyl-N''-bis(trimethylsilyl)guanidinate ligand have also been prepared and structurally characterized. nih.gov The choice of the metal precursor and the stoichiometry of the reaction are critical in determining the final structure of the complex.

The following table provides examples of metal complexes synthesized with bulky guanidinate ligands.

| Metal | Guanidinate Ligand | Precursor | Product | Reference |

| Yttrium | N,N'-diisopropyl-N''-bis(trimethylsilyl)guanidinate | YCl₃ | {[(Me₃Si)₂NC(Ni-Pr)₂]YCl₂(THF)₂} | nih.gov |

| Zinc | N-(2,6-Me₂C₆H₃)imino-acenapthenone | ZnCl₂ | [(Ar-BIAO)ZnCl₂] | ias.ac.in |

| Iron | N,N'-diisopropyl-N''-Dipp-guanidinate | [Ph₂B(tBuIm)₂Fe=NDipp] | {[Ph₂B(tBuIm)₂Fe(iPrN)₂CNDipp][K(18-C-6)THF₂]} | osti.gov |

Table 2: Examples of Bulky Guanidinate Metal Complexes

Development of Asymmetric Guanidinate Complexes

The development of asymmetric metal complexes is of great interest for applications in enantioselective catalysis. The N,N'-bis(1-methylethyl)guanidinate ligand, while achiral itself, can be incorporated into chiral metal complexes. This can be achieved by using chiral co-ligands or by creating a chiral environment around the metal center.

For example, the insertion of carbodiimides into metal-nitrogen bonds of amido derivatives can lead to the formation of asymmetric guanidinates. acs.orgnih.gov Dibenzyl complexes of niobium with guanidinato ligands derived from diisopropylcarbodiimide and an aromatic amine exhibit asymmetric coordination. nih.gov

Furthermore, chiral guanidines themselves are powerful tools in asymmetric synthesis, and their corresponding metal complexes are being explored for their catalytic potential. The synthesis of new dinuclear Ag(I) complexes with asymmetric azine type ligands has been reported, showcasing the versatility of guanidine-type structures in creating complex chiral architectures. semanticscholar.org The design and synthesis of such asymmetric complexes with N,N'-bis(1-methylethyl)guanidinate and its derivatives continue to be an active area of research, with the goal of developing novel and efficient asymmetric catalysts.

Synthesis of Dinuclear Guanidinate Species

The synthesis of dinuclear guanidinate complexes has attracted significant attention due to their potential applications in catalysis. A common strategy involves the reaction of a protio-ligand, such as a substituted guanidine, with an organometallic precursor. For instance, dinuclear aluminium bis(guanidinate) complexes have been synthesized by reacting N,N'-bis(2,6-diisopropylphenyl)guanidine derivatives with trimethyl aluminium in toluene at elevated temperatures. rsc.org This reaction proceeds via methane (B114726) elimination to yield the desired dinuclear complexes in good to very good yields. rsc.org

The resulting dinuclear methyl aluminium bis(guanidinate) complexes can be further converted to their corresponding iodide derivatives by reaction with iodine. rsc.org The molecular structures of these complexes are often confirmed using X-ray diffraction analysis, which provides insight into their solid-state conformations. rsc.org These dinuclear aluminum complexes have shown catalytic activity in processes like the ring-opening polymerization of cyclic esters. rsc.org

Another approach to dinuclear species involves the reaction of diborane(4) (B1213185) compounds with lithium salts of guanidinates. For example, the reaction between B₂Cl₂(NMe₂)₂ and Li(hpp) (where hpp⁻ is the 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidinate anion) leads to the formation of a dinuclear boron(II) species with bridging guanidinate ligands. acs.org These compounds can undergo further reactions, such as protonation, to yield monocations with direct B-B bonding. acs.org

The table below summarizes key aspects of the synthesis of dinuclear guanidinate species.

| Precursors | Reaction Conditions | Product Type | Analytical Techniques |

| N,N'-bis(2,6-diisopropylphenyl)guanidine derivatives, Trimethyl aluminium | Toluene, 100 °C, overnight | Dinuclear methyl aluminium bis(guanidinate) complexes | ¹H NMR, ¹³C NMR, IR spectroscopy, Elemental analysis, X-ray diffraction |

| Dinuclear methyl aluminium bis(guanidinate) complexes, Iodine | Toluene, Room temperature | Dinuclear aluminium iodide bis(guanidinate) complexes | ¹H NMR, ¹³C NMR, IR spectroscopy, Elemental analysis, X-ray diffraction |

| B₂Cl₂(NMe₂)₂, Li(hpp) | Not specified | Dinuclear boron(II) species with bridging guanidinate ligands | X-ray crystallography, Quantum chemical calculations |

Methodologies for Grafting Guanidine Bases onto Solid Supports (e.g., Mesoporous Silica)

The immobilization of guanidine bases onto solid supports, such as mesoporous silica (B1680970), is a valuable strategy for creating heterogeneous catalysts and functional materials. mdpi.comresearchgate.net The high surface area and tunable pore structure of mesoporous silica make it an excellent candidate for supporting catalytically active species. researchgate.net

One common method for grafting is the post-synthesis modification of the silica surface. This typically involves functionalizing the silica with a silane (B1218182) coupling agent that can then react with the guanidine or a precursor. For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) can be grafted onto mesoporous silica, introducing amino groups that can be further functionalized. d-nb.infonih.gov The grafting process can be carried out in various solvents, with studies indicating that greener solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) can be effective and more sustainable alternatives to traditional solvents like toluene. nih.gov

Another approach is the co-condensation method, where the silica source (e.g., tetraethoxysilane, TEOS) and the organosilane containing the guanidine precursor are reacted together in a one-pot synthesis. d-nb.info This can lead to a more homogeneous distribution of the functional groups throughout the silica matrix. d-nb.info

The success of the grafting process is typically confirmed by various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and nitrogen adsorption-desorption measurements to characterize the surface area and pore structure of the functionalized material. nih.gov

| Support Material | Grafting Method | Functionalization Agent | Key Findings |

| Mesoporous Silica (MCM-41) | Post-synthesis grafting | 3-aminopropyltriethoxysilane (APTES) | MeTHF is a sustainable and efficient solvent alternative to toluene. nih.gov |

| Mesoporous Silica Nanoparticles (MSNs) | Post-synthesis grafting & Co-condensation | 3-aminopropyltriethoxysilane (APTES) | Co-condensation provides more homogeneous distribution of amino groups. d-nb.info |

| Mesoporous Silica | Not specified | Guanidine | Deposition of guanidine on bacterial cellulose (B213188) creates a green heterogeneous catalyst. mdpi.com |

Derivatization and Structural Modification for Research Probes

The derivatization of the N,N'-bis(1-methylethyl)guanidine scaffold is a key strategy for developing research probes and new molecules with specific properties.

Synthesis of Substituted N,N'-bis(1-methylethyl)guanidine Analogues

The synthesis of substituted N,N'-bis(1-methylethyl)guanidine analogues can be achieved through various methods. One approach involves the solid-phase synthesis of substituted guanidines. lookchem.com This method utilizes a resin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea, which reacts with alcohols under Mitsunobu conditions to introduce the first point of diversity. lookchem.com Subsequent treatment with ammonia (B1221849) or primary amines cleaves the guanidine from the resin, introducing a second point of diversity. lookchem.com This allows for the parallel synthesis of a library of mono- and N,N'-disubstituted guanidines in high yield and purity. lookchem.com

Another strategy for synthesizing N-substituted guanidines involves a three-step process starting from diamines. nih.gov The diamine is first reacted with ethyl isothiocyanatoformate to form a carbamoyl (B1232498) thiourea. This intermediate is then condensed with various amines in the presence of a coupling agent like EDCI to yield carbamoyl N-substituted guanidines. Finally, base-catalyzed decarbamoylation affords the target N-substituted guanidines. nih.gov

Exploration of Biguanide (B1667054) Scaffold Assembly Methods

The assembly of biguanide scaffolds, which contain two linked guanidine units, is an area of active research. One method involves the reaction of dicyandiamide (B1669379) (DCD) with amino acids, which can lead to the formation of biguanides. nih.gov This reaction can also produce other heterocyclic compounds depending on the reaction conditions and the specific amino acid used. nih.gov

Preparation of N-1-benzyloxy-2,3-diisopropylguanidine hydrochloride and Related Constructs

The synthesis of N-1-benzyloxy-2,3-diisopropylguanidine hydrochloride has been reported, and its chemical and physical properties have been characterized. nih.gov The synthesis of such N-alkoxyguanidines can be approached through various synthetic routes, often involving the reaction of an O-alkylhydroxylamine with a suitable guanidinylating agent. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid.

Green Chemistry Approaches in Guanidine Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of guanidines and their derivatives to develop more environmentally friendly and sustainable processes.

One area of focus is the use of greener solvents and catalysts. For example, guanidine hydrochloride has been utilized as a recyclable organocatalyst for various reactions, such as the synthesis of 1,2,4-triazolidine-3-thiones in water and the microwave-mediated, solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazoles. researchgate.netrsc.org These methods offer advantages such as shorter reaction times, energy efficiency, and easy work-up procedures. researchgate.net

Another green approach is the use of bio-based starting materials and biocatalysis. Research has demonstrated the photosynthetic production of guanidine in engineered cyanobacteria, utilizing CO₂ and nitrate/ammonium (B1175870) as the carbon and nitrogen sources. rsc.org This represents a renewable and sustainable route to this important chemical.

The development of heterogeneous catalysts, such as guanidine supported on bacterial cellulose, also aligns with green chemistry principles by allowing for easy separation and reuse of the catalyst. mdpi.com

| Green Chemistry Approach | Example Application | Key Advantages |

| Use of recyclable organocatalyst | Guanidine hydrochloride for synthesis of 1,2,4-triazolidine-3-thiones and pyrimido[1,2-a]benzimidazoles. researchgate.netrsc.org | Shorter reaction times, energy efficiency, easy work-up, catalyst recyclability. researchgate.net |

| Biosynthesis | Photosynthetic production of guanidine in engineered cyanobacteria. rsc.org | Use of renewable resources (CO₂, nitrate/ammonium, solar energy). |

| Heterogeneous catalysis | Guanidine deposited on bacterial cellulose for transesterification. mdpi.com | Catalyst reusability, biodegradability, low toxicity. mdpi.com |

| Use of green solvents | Water as a solvent for guanidine hydrochloride-catalyzed reactions. researchgate.net | Environmentally benign, readily available. |

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, often leading to a dramatic reduction in reaction times from hours to minutes. zenodo.org This technique has been successfully applied to the synthesis of various guanidine derivatives and related heterocyclic compounds. rsc.orgresearchgate.netmonash.edu

One study on the synthesis of guanamines (1,3,5-triazine-2,4-diamines) from cyanoguanidine and nitriles found that microwave irradiation at 170°C for 30 minutes in a green solvent like polyethylene (B3416737) glycol (PEG 400) provided good yields. monash.edu This indicates the potential for microwave-assisted methods in related syntheses involving guanidine-like structures.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Nitrogen Heterocycles This table is illustrative of the general advantages of microwave synthesis as specific data for the target compound is not available.

| Compound Type | Conventional Method | Microwave Method | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrimido[1,2-a]benzimidazole (B3050247) | 120°C, DMSO | MW, 10 min, solvent-free | >90 | rsc.org |

| Guanamines | Reflux, 15 h, Ethanol | 170°C, 30 min, PEG 400 | >80 | monash.edu |

| 1,5-disubstituted imidazoles | Not specified | MW, 0.5-2 min | 52-87 | zenodo.org |

Solvent-Free Reaction Condition Studies

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile and often toxic organic solvents. These reactions can be promoted by grinding (mechanochemistry) or by heating the neat reactants, sometimes in the presence of a solid-supported catalyst. researchgate.net

The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free conditions, often coupled with microwave irradiation. For example, a rapid and eco-friendly method for producing pyrimido[1,2-a]benzimidazole derivatives involves the microwave-mediated, solvent-free reaction catalyzed by guanidine hydrochloride. rsc.org This protocol highlights the synergy between microwave assistance and solvent-free conditions. Similarly, the reaction between guanidine hydrochloride and chalcones to produce 2,4,6-triarylpyridines has been efficiently conducted under solvent-free microwave irradiation, offering excellent yields and simple work-up. researchgate.net

Another eco-friendly approach involves mechanochemical milling. A study demonstrated the synthesis of aryl guanidines by the solvent-free mechanochemical milling of aryl amines with a protected pyrazole-carboxamidine, showcasing a green alternative to traditional solvent-based methods. researchgate.net While these examples underscore the feasibility of solvent-free guanidine synthesis, specific studies applying these conditions to the preparation of N,N'-bis(1-methylethyl)guanidine are not detailed in the available literature. The high steric hindrance of the isopropyl groups might necessitate specific catalysts or conditions to facilitate the reaction in the absence of a solvent.

Table 2: Examples of Solvent-Free Synthesis for Guanidine-Related Compounds This table illustrates the applicability of solvent-free conditions to related syntheses as specific data for the target compound is not available.

| Product Type | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4,6-Triarylpyridines | Guanidine HCl, Chalcones | Microwave, Solvent-free | Excellent | researchgate.net |

| Pyrimido[1,2-a]benzimidazole | Aldehyde, Ketone, 2-Aminobenzimidazole | Guanidine HCl, MW, Solvent-free | >90 | rsc.org |

| Aryl guanidines | Aryl amines, 1H‐pyrazole‐N,N‐di‐(tert‐butyloxycarbonyl)‐1‐carboxamidine | Mechanochemical milling, Solvent-free | Not specified | researchgate.net |

Catalytic Research Applications and Mechanistic Elucidation of N,n Bis 1 Methylethyl Guanidine and Its Complexes

Guanidinate Metal Complexes as Catalysts

Zinc(II) Guanidinate Complexes in Polymerization Reactions

Exploration of Structure-Function Relationships in Polymerization Catalysis

The catalytic activity of guanidines, including N,N'-bis(1-methylethyl)guanidine, in polymerization reactions is intrinsically linked to their molecular structure. These compounds are recognized as potent nucleophilic catalysts, particularly in the ring-opening polymerization (ROP) of cyclic esters like lactide (LA). The relationship between their structure and function is primarily governed by their basicity and the steric hindrance around the catalytically active nitrogen centers.

The core of the catalytic function lies in the guanidine's ability to activate an initiator, typically an alcohol, through deprotonation, forming a highly nucleophilic alkoxide. This alkoxide then initiates the polymerization by attacking the monomer. The bulky isopropyl groups in N,N'-bis(1-methylethyl)guanidine play a crucial role in modulating this activity. Compared to less substituted guanidines, these groups can influence the reaction rate and the properties of the resulting polymer, such as its molecular weight distribution (polydispersity, Ð).

Research into related tetraalkyl guanidines demonstrates that the choice of initiator and reaction conditions significantly impacts catalytic efficiency, highlighting the nuanced structure-function relationship. For instance, the use of different alcohols as initiators can lead to varying polymerization rates. researchgate.net While specific data for N,N'-bis(1-methylethyl)guanidine is part of a broader class, the principles observed with structurally similar guanidine (B92328) catalysts are directly applicable.

Table 1: Influence of Initiator on Guanidine-Catalyzed Lactide Polymerization This table illustrates the structure-function relationship by showing how different alcohol initiators affect the catalytic performance of a representative guanidine catalyst system in the ring-opening polymerization of lactide (LA).

| Entry | Initiator | Time (min) | Conversion (%) |

| 1 | Benzyl Alcohol (BnOH) | 70 | 95 |

| 2 | 4-Methoxybenzyl alcohol | 240 | 93 |

| 3 | Isopropanol (IPA) | 180 | 94 |

Data sourced from studies on related guanidine catalysts, demonstrating the principle of initiator influence. researchgate.net

Niobium Guanidinate Complexes in Catalytic Guanylation

Complexes of niobium featuring guanidinate ligands, such as those derived from N,N'-bis(1-methylethyl)guanidine, are pivotal in the catalytic synthesis of more complex guanidines, a process known as guanylation. These complexes often act as key intermediates in the catalytic cycle, which allows for the efficient formation of C-N bonds under mild conditions. nih.gov The niobium complex [NbBz3(NtBu)] has been identified as a suitable precatalyst for the guanylation of a wide range of amines. nih.govrsc.org

Intermediate Identification in Catalytic Cycles

In the mechanism of catalytic guanylation, niobium guanidinate complexes are not merely catalysts but are formed in situ as distinct, characterizable intermediates. nih.govrsc.org When a precatalyst like [NbBz3(NtBu)] reacts with a guanidine proligand, a stable niobium guanidinate complex is formed. nih.gov The existence and structure of these intermediates have been confirmed through spectroscopic methods and X-ray diffraction analysis. nih.govrsc.org This identification is crucial as it confirms that the reaction proceeds via a pathway involving the niobium center, where the guanidinate ligand is directly involved in the transformation, rather than acting as a passive spectator ligand. rsc.org

Regioselectivity and Isomerism in Niobium-Mediated Reactions

The coordination of the guanidinate ligand to the niobium center exhibits significant regioselectivity and can result in various isomers. nih.govrsc.org For aryl-substituted guanidinates, studies reveal a preferred asymmetric coordination mode where the ligand binds to the niobium center through one of the alkylamino nitrogen atoms and the arylimino nitrogen atom. nih.gov Computational studies support these findings, suggesting that electronic factors have a more dominant influence on this preference than steric factors. nih.gov

Furthermore, the reaction of the niobium precatalyst with an alkyl-substituted guanidine, such as {2-(n-butyl)-1,3-diisopropylguanidine}, does not lead to a single, regioselective product. Instead, it yields a mixture of three distinct isomers with both symmetrical and asymmetrical coordination modes. nih.gov This demonstrates the complex isomeric landscape possible in these systems and highlights how the substituent on the guanidine ligand (aryl vs. alkyl) can direct the coordination chemistry and regioselectivity of the resulting metal complex. nih.govrsc.org

Table 2: Isomerism in Niobium Guanidinate Complexes

| Guanidine Substituent | Coordination Outcome | Key Finding |

| Aryl (e.g., 4-BrC6H4) | Preferred asymmetric coordination | Electronic factors override steric hindrance. nih.govrsc.org |

| Alkyl (e.g., n-Butyl) | Mixture of three isomers (symmetrical and asymmetrical) | Loss of regioselectivity compared to aryl substituents. nih.gov |

Aluminum Guanidinate Complexes in CO2 Fixation

Aluminum complexes incorporating guanidinate ligands derived from precursors like N,N'-bis(1-methylethyl)guanidine have emerged as effective catalysts for the chemical fixation of carbon dioxide. acs.org Specifically, they are used in the synthesis of cyclic carbonates from CO2 and epoxides, a process that converts a greenhouse gas into valuable chemical products. acs.orgresearchgate.net

Catalytic Systems for Cyclic Carbonate Synthesis

Aluminum guanidinate complexes have demonstrated significant catalytic activity for producing cyclic carbonates. acs.org These systems can be designed with different nuclearities, with both mononuclear (containing one aluminum center) and dinuclear (containing two aluminum centers) complexes being synthesized and studied. acs.orgresearchgate.net Research has shown that dinuclear complexes are often more active catalysts for the reaction between epoxides and CO2. acs.org These aluminum complexes represent a significant improvement over using the free guanidine ligands as catalysts, showing higher activity and efficiency. acs.org The synthesis of these catalysts is typically achieved via a straightforward protonolysis reaction between the guanidine ligand and an aluminum alkyl precursor, such as trimethylaluminum (B3029685) (AlMe3). acs.orgresearchgate.net

Table 3: Catalytic Activity of Aluminum Guanidinate Complexes in Styrene Carbonate Synthesis Illustrative data showing the superior performance of aluminum guanidinate complexes compared to the free ligand.

| Catalyst System | Catalyst Type | Conversion (%) |

| Guanidine Ligand + TBAI | Free Ligand (Organocatalyst) | Moderate |

| Mononuclear Al-Guanidinate + TBAI | Monometallic Complex | High |

| Dinuclear Al-Guanidinate + TBAI* | Bimetallic Complex | Very High |

*TBAI (tetrabutylammonium iodide) is used as a co-catalyst. Data synthesized from findings reported in acs.org.

Mechanistic Pathways of CO2 Activation

The enhanced catalytic performance of aluminum guanidinate complexes is attributed to their specific mechanism of action. The key step involves the activation of the epoxide substrate. acs.org The Lewis acidic aluminum(III) center in the complex coordinates to the oxygen atom of the epoxide ring. This Al-O interaction polarizes the C-O bonds of the epoxide, facilitating its ring-opening upon nucleophilic attack. acs.org This pathway is considered more efficient than the activation mechanism proposed for free guanidine catalysts, which relies on weaker hydrogen-bonding interactions. acs.org The direct involvement of the Lewis acidic metal center provides a more potent and effective route for the synthesis of cyclic carbonates from CO2. acs.org

Iron(II) Imido Complexes with Guanidinate Ligands

Recent research has shed light on the catalytic capabilities of high-spin iron(II) imido complexes featuring guanidinate ligands, particularly in the context of carbodiimide (B86325) guanylation. These studies have elucidated the nucleophilic nature of the imido ligand and the mechanistic pathways of the catalytic cycle.

In a notable departure from the typically electrophilic nature of late transition metal imido complexes, a high-spin (S=2) iron(II) imido complex, [Ph₂B(tBuIm)₂Fe=NDipp][K(18-C-6)THF₂], has been shown to possess a nucleophilic imido ligand. nih.govmdpi.comnih.govmdpi.com This nucleophilicity is a key factor in its reactivity and catalytic activity. The nucleophilic character is demonstrated by its reaction with 2,6-diisopropylaniline (B50358) (DippNH₂), which results in an equilibrium with the corresponding bis(anilido) complex. nih.govmdpi.comnih.govmdpi.com This reactivity is more characteristic of early transition metal imidos and is crucial for reactions such as [2+2] cycloadditions with unsaturated substrates. nih.gov

The demonstration of a nucleophilic imido ligand in a late transition metal complex like iron(II) opens up new avenues for catalyst design, potentially combining the advantageous reactivity of early transition metals with the unique properties of late transition metals.

The nucleophilic iron(II) imido complex serves as an efficient catalyst for the guanylation of carbodiimides under mild conditions. nih.govmdpi.comnih.govmdpi.com The mechanism involves a formal [2+2] cycloaddition reaction between the iron-imido bond (Fe=N) and the carbodiimide (iPrN=C=NiPr). nih.govnih.gov This cycloaddition leads to the formation of a guanidinate complex, [Ph₂B(tBuIm)₂Fe(iPrN)₂CNDipp][K(18-C-6)THF₂]. nih.govmdpi.comnih.govmdpi.com

The catalytic cycle is further elucidated by stoichiometric reactions. The resulting guanidinate complex can react with an excess of an aniline (B41778) substrate (DippNH₂) to yield the bis(anilido) iron(II) complex and the corresponding guanidine product, (iPrNH)₂C=NDipp. nih.govmdpi.comnih.govmdpi.com This step regenerates a precursor to the active catalytic species, thus closing the catalytic loop. This mechanism has been categorized as a [2+2]-cycloaddition/protonation pathway. unipi.it

The efficiency of this catalytic system allows for the conversion of a wide range of aniline substrates, highlighting its potential for synthetic applications. nih.govmdpi.commdpi.com

| Catalyst | Reaction Type | Key Mechanistic Step | Substrates |

| [Ph₂B(tBuIm)₂Fe=NDipp][K(18-C-6)THF₂] | Carbodiimide Guanylation | [2+2] Cycloaddition | Anilines, Carbodiimides |

Actinide-Mediated Catalysis with Guanidinate Ligands

Actinide complexes stabilized by guanidinate and related ligands have demonstrated remarkable catalytic activity in the insertion of E-H bonds (where E = C, N, P, S) into heterocumulenes. These studies have provided insights into the reaction mechanisms through kinetic and isotopic labeling experiments.

Actinide-amido complexes have been successfully employed as precatalysts for the insertion of various E-H bonds into heterocumulenes like carbodiimides, isocyanates, and isothiocyanates. dss.go.thresearchgate.net These reactions are atom-economical and lead to the formation of valuable products such as guanidines, phosphaguanidines, and thioureas. researchgate.net The catalytic systems show excellent selectivity and operate under mild reaction conditions with short reaction times. dss.go.thresearchgate.net

Notably, these actinide-mediated systems have achieved the challenging insertion of C-H bonds into carbon-heteroatom multiple bonds, a previously rare transformation in actinide chemistry. dss.go.th The catalytic activity is influenced by the coordination sphere of the actinide metal, with more coordinatively unsaturated complexes exhibiting superior reactivity. dss.go.th

| Catalyst Type | Reaction | Substrates (E-H) | Substrates (Heterocumulene) |

| Amido-actinide complexes | E-H bond insertion | Amines, Phosphines, Thiols, Terminal Alkynes | Carbodiimides, Isocyanates, Isothiocyanates |

Deuterium (B1214612) labeling is a powerful tool for probing reaction mechanisms, particularly for understanding bond-breaking and bond-forming steps. nih.gov In the context of actinide-mediated catalysis, deuterium labeling studies have been utilized to investigate the kinetic isotope effect (KIE). icp.ac.ru The replacement of hydrogen with deuterium can lead to a KIE, where the rate of reaction is altered due to the mass difference between the isotopes.

By observing the rate changes upon isotopic substitution, researchers can determine whether the cleavage of a particular bond (e.g., C-H or N-H) is involved in the rate-determining step of the catalytic cycle. For instance, a significant KIE would suggest that the E-H bond cleavage is a kinetically important step. These studies, in conjunction with spectroscopic data, help to construct a detailed picture of the active catalytic mechanism and the thermodynamic activation parameters. dss.go.thresearchgate.net While the specific KIE values for actinide-guanidinate catalyzed E-H insertions are part of ongoing research, the methodology is crucial for mechanistic elucidation. icp.ac.ru

Heterogeneous Catalysis Using Immobilized Guanidine

To overcome challenges associated with homogeneous catalysts, such as separation and reuse, research has focused on the immobilization of guanidines onto solid supports. This approach creates heterogeneous catalysts that are easily recoverable and can be recycled.

Specifically, N,N'-bis(1-methylethyl)guanidine, derived from N,N'-diisopropylcarbodiimide (DIC), has been successfully immobilized on silica-coated Fe₃O₄ magnetic nanoparticles. nih.gov This was achieved through the reaction of DIC with 3-aminopropyltriethoxysilane (B1664141) (APTES) to form an organosilane, which was then co-condensed with tetraethyl orthosilicate (B98303) (TEOS) to create a catalytically active shell around the magnetic core. nih.gov

The resulting heterogeneous catalyst, Fe₃O₄@SiO₂-DIG (where DIG signifies the diisopropylguanidine derivative), has been effectively used in the microwave-assisted transesterification of waste oil to produce fatty acid methyl esters (FAME), a form of biodiesel. nih.gov The catalyst demonstrated good activity, stability, and reusability, with FAME yields exceeding 80% even after five reaction and activation cycles. nih.gov The catalytic activity of Fe₃O₄@SiO₂-DIG was found to be superior to analogous catalysts prepared from dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). nih.gov

Characterization techniques such as FTIR, TGA, SEM, BET, and XRD have confirmed the successful covalent attachment of the guanidine derivative to the silica (B1680970) shell. nih.gov This work highlights the potential of immobilized N,N'-bis(1-methylethyl)guanidine as a robust and recyclable catalyst for important industrial processes.

| Catalyst | Support | Application | Key Findings |

| N,N'-bis(1-methylethyl)guanidine derivative (DIG) | Silica-coated Fe₃O₄ nanoparticles | Microwave-assisted transesterification | High FAME yields (>80%), good reusability (5 cycles), superior activity compared to other guanidine derivatives. |

Design and Synthesis of Solid-Supported Guanidine Catalysts

The heterogenization of homogeneous catalysts like N,N'-bis(1-methylethyl)guanidine is a important strategy to enhance their industrial applicability by simplifying separation, improving reusability, and often increasing stability. The design and synthesis of these solid-supported catalysts involve anchoring the guanidine moiety onto various insoluble matrices through different chemical pathways.

Common strategies for the immobilization of guanidine catalysts include:

Covalent Attachment to Inorganic Oxides: A prevalent method involves the covalent surface modification of porous inorganic materials, such as mesoporous silica (SiO₂). rsc.org The synthesis process typically starts with the functionalization of the silica surface with a linker molecule, for example, a chloropropyl group via treatment with 3-chloropropyltrimethoxysilane (B1208415) (CPTMS). Subsequently, the guanidine can be grafted onto this functionalized surface. nih.gov This method creates a stable linkage between the catalytically active guanidine and the robust, high-surface-area support. rsc.org

Immobilization on Magnetic Nanoparticles: For ease of separation, superparamagnetic nanoparticles, like maghemite (γ-Fe₂O₃), serve as excellent catalyst supports. nih.gov The synthesis can involve coating the magnetic nanoparticles with silica to create a core-shell structure, followed by functionalization with a linker group. The guanidine is then reacted with this linker to immobilize it on the nanoparticle surface. nih.gov The resulting catalyst can be easily removed from a reaction mixture using an external magnet. nih.gov

Anchoring to Metal-Organic Frameworks (MOFs): MOFs provide a highly ordered, porous structure with a large surface area, making them ideal catalyst supports. nih.gov A common approach is the post-synthesis modification (PSM) of a pre-formed MOF, such as UiO-66-NH₂. In one example, the amino groups on the MOF are functionalized step-by-step, first with cyanuric chloride and then with guanidine, creating a stable, N-rich support for anchoring metal nanoparticles. nih.govresearchgate.net

Grafting onto Polymer Supports: Polymeric materials are also widely used for supporting catalysts. researchgate.net The synthesis can be performed on pre-formed polymer blocks or resins, such as those based on polystyrene or polyvinylpyridine. nih.govresearchgate.net The process often involves the acylation of the resin with a suitable amino acid or linker, followed by chemical modification to introduce the guanidine group. nih.gov This approach allows for the generation of a library of catalysts for screening and optimization. nih.gov

These synthetic methodologies allow for the creation of tailor-made heterogeneous catalysts where the properties of the support can be tuned to influence catalytic performance. rsc.orgresearchgate.net

Evaluation of Catalyst Stability and Recyclability in Research

A primary motivation for developing solid-supported catalysts is the ability to reuse them over multiple reaction cycles, which is critical for economic and environmental sustainability. Research in this area focuses on quantifying the stability and recyclability of catalysts featuring immobilized guanidines.

Leaching studies are essential to confirm the stability of the catalyst and the integrity of the linkage between the active species and the support. For instance, palladium complexes immobilized on a guanidine-functionalized support have shown a significant decrease in metal leaching compared to other heterogeneous systems. nih.gov

The recyclability of these catalysts is typically evaluated by separating the catalyst from the reaction mixture after each cycle, washing it, and then reusing it in a subsequent reaction with a fresh batch of reactants. The catalytic activity is monitored across the cycles. Research has demonstrated high recyclability for various guanidine-supported systems. For example, a superparamagnetic nanocatalyst functionalized with guanidine was recycled six times without a notable loss of activity. nih.gov Similarly, a palladium-loaded, guanidine-modified MOF catalyst was reused for up to nine consecutive runs with no significant decrease in its high catalytic efficiency. researchgate.net A polymer-supported catalyst was also shown to be recyclable for at least five cycles. researchgate.net

The data below, compiled from various studies on guanidine-based heterogeneous catalysts, illustrates typical findings in recyclability tests.

| Catalyst System | Support Material | Number of Cycles | Outcome | Reference |

|---|---|---|---|---|

| UiO-66-NH₂@cyanuric chloride@guanidine/Pd-NPs | Metal-Organic Framework (MOF) | 9 | No remarkable loss in activity | researchgate.net |

| γ-Fe₂O₃@CPTMS–guanidine@SO₃H | Magnetic Nanoparticles | 6 | No notable reduction in activity | nih.gov |

| N-sulfonic acid poly(4-vinylpyridinium) chloride (NSPVPC) | Polymer | 5 | No significant decrease in activity | researchgate.net |

| Pd(OAc)₂–BOX–MPSG | Silica Gel | 5 | Recyclable without significant loss of activity | nih.gov |

The cleaning procedure between cycles is crucial and typically involves filtering the solid catalyst and washing it with appropriate solvents to remove any residual products or reactants before drying it under a vacuum. nih.gov

Computational and Theoretical Investigations of N,n Bis 1 Methylethyl Guanidine

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone of computational chemistry for studying guanidine (B92328) derivatives. Its balance of computational cost and accuracy makes it ideal for exploring the complex potential energy surfaces of reactions and for analyzing molecular properties.

Reaction Mechanism Elucidation via DFT

DFT calculations are instrumental in mapping the detailed pathways of chemical reactions involving guanidines. By locating transition states and intermediates, researchers can build a step-by-step picture of how reactants are converted to products. For guanidine systems, DFT has been used to investigate a variety of reaction mechanisms.

Studies have explored tandem reactions such as the aza-Michael addition followed by intramolecular cyclization. dergipark.org.tr In these investigations, DFT methods like B3LYP and M06-2X are used to optimize the geometries of all stationary points along the proposed reaction pathway, including reactants, intermediates, transition states, and products. dergipark.org.tr This allows for a detailed understanding of processes like nucleophilic addition and subsequent ring formation. dergipark.org.tr

Furthermore, DFT has been applied to elucidate the mechanisms of 1,3-dipolar cycloadditions between azides and the imine bond of guanidine, modeling the formation of different regioisomeric tetrazole products and their subsequent rearrangements. youtube.com Another area of study is the thermal guanidine metathesis (TGM) reaction, a reversible process involving the exchange of N-substituents. DFT studies support a dissociative mechanism for TGM, which proceeds through a carbodiimide (B86325) intermediate. researchgate.net

Thermodynamic and Kinetic Profiling of Reactions

Beyond just mapping the reaction path, DFT calculations provide crucial quantitative data on the energy changes that occur. This allows for the construction of thermodynamic and kinetic profiles for reactions involving N,N'-bis(1-methylethyl)guanidine and related compounds.

Kinetic profiling involves calculating the energy barriers (activation energies) for each step of the reaction mechanism. The highest energy barrier typically corresponds to the rate-determining step. DFT studies have identified that the initial nucleophilic addition is often the most energetically demanding, and therefore slowest, step in reactions of acyclic guanidines. dergipark.org.tr The alkyl substitution on the guanidine nitrogen atoms, such as the isopropyl groups in N,N'-bis(1-methylethyl)guanidine, has been shown to be a critical factor influencing reaction kinetics, with wholly alkyl-substituted guanidines exhibiting minimal reactivity in some cases. researchgate.net

Table 1: Illustrative DFT Data for a Guanidine Reaction

| Stationary Point | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Guanidine + Substrate | 0.0 |

| TS1 | Transition state for nucleophilic addition | +25.5 |

| Intermediate 1 | Zwitterionic adduct | +15.2 |

| TS2 | Transition state for cyclization | +18.9 |

| Product | Final cyclic product | -30.7 |

Note: Data are hypothetical and for illustrative purposes to show a typical reaction energy profile determined by DFT.

Molecular Structure and Coordination Mode Analysis

In coordination chemistry, DFT helps to analyze how guanidines bind to metal centers. Neutral guanidines, including N,N'-dialkyl derivatives, typically act as monodentate ligands, coordinating to a metal ion through their sp2-hybridized imine nitrogen atom. researchgate.net Upon coordination, DFT studies confirm that the central CN3 core of the guanidine ligand generally remains planar. researchgate.net The calculated C-N bond lengths within this coordinated core are found to be intermediate between typical single and double bonds, which is a hallmark of the extensive electron delocalization within the guanidine moiety. researchgate.net

Computational studies have also been used to explore isomerism in guanidine systems, such as tautomerism and E/Z isomerism, which are influenced by factors like intramolecular hydrogen bonding. uni-muenchen.deyoutube.com By calculating the relative energies of different isomers, DFT can predict the most stable structure. uni-muenchen.de

Electronic Factor Analysis in Reactivity and Selectivity

The reactivity and selectivity of N,N'-bis(1-methylethyl)guanidine are governed by a subtle interplay of electronic and steric factors. DFT, often combined with methods like Natural Bond Orbital (NBO) analysis, allows for a deep dive into the electronic structure to understand these influences.

A key electronic feature of the guanidine group is the significant delocalization of the nitrogen lone pairs across the Y-shaped CN3 unit. researchgate.net This delocalization enhances the basicity of the guanidine and contributes to the stability of its complexes. researchgate.net DFT calculations can quantify this delocalization and assess how it is affected by substituents. The nature of the N-substituents (alkyl vs. aryl) plays a crucial role in the electronic properties and, consequently, the reaction rates. researchgate.net

NBO analysis, performed on DFT-optimized geometries, provides further insights by examining donor-acceptor interactions between filled and empty orbitals. uni-muenchen.deyoutube.com This can reveal the importance of specific intramolecular interactions, such as hydrogen bonds, in stabilizing certain conformations or isomers, thereby influencing structural preferences and reactivity. uni-muenchen.deyoutube.com By analyzing the charge distribution and orbital interactions, researchers can rationalize why a reaction proceeds with a particular selectivity.

Quantum Chemical Calculations

Beyond standard DFT, other quantum chemical methods are employed to probe specific aspects of molecular bonding and properties.

Wiberg Bond Index Computations for Bond Order Analysis

To quantitatively assess the nature of the chemical bonds within the N,N'-bis(1-methylethyl)guanidine molecule, Wiberg Bond Index (WBI) computations are highly valuable. The WBI is calculated as part of a Natural Bond Orbital (NBO) analysis and provides a measure of bond order that closely corresponds to the classical Lewis structure concept (e.g., ~1 for a single bond, ~2 for a double bond). researchgate.netresearchgate.net

For a guanidine, the WBI is particularly useful for analyzing the electron delocalization within the central CN3 core. In an idealized structure with one C=N double bond and two C-N single bonds, the WBIs would be approximately 2.0, 1.0, and 1.0, respectively. However, due to resonance, the actual electronic structure is a hybrid. WBI calculations on guanidine systems typically show that the bond order of the formal C=N imine bond is significantly less than 2, while the bond orders of the formal C-N amine single bonds are greater than 1. This provides quantitative confirmation of the partial double-bond character in all three C-N bonds, a direct consequence of electron delocalization. researchgate.net

Table 2: Representative Wiberg Bond Indices for a Guanidine Core

| Bond | Wiberg Bond Index (WBI) | Interpretation |

|---|---|---|

| C=N (imine) | ~1.65 | Significant double bond character, but reduced by delocalization. |

| C-N (amine 1) | ~1.15 | Primarily single bond character with partial double bond character. |

| C-N (amine 2) | ~1.15 | Primarily single bond character with partial double bond character. |

Note: Values are representative for a generic guanidine core and illustrate the concept of using WBI to quantify delocalization.

Analysis of Electron Density Delocalization in Guanidine Moiety

The extent of electron density delocalization within the guanidine moiety is a critical determinant of its basicity, nucleophilicity, and coordinating ability. In an idealized planar guanidinium (B1211019) cation, the positive charge is evenly distributed across the three nitrogen atoms, leading to significant resonance stabilization. However, in neutral guanidines, and particularly in sterically hindered derivatives like N,N'-bis(1-methylethyl)guanidine, this delocalization can be significantly perturbed.

Computational studies, primarily employing Density Functional Theory (DFT), have shown that steric repulsion between bulky substituents on the nitrogen atoms can force the guanidine core to adopt a non-planar conformation. nih.gov This deviation from planarity disrupts the optimal orbital overlap required for efficient π-electron delocalization across the N-C-N framework. For N,N'-bis(1-methylethyl)guanidine, the two isopropyl groups introduce considerable steric strain, which is expected to induce a significant twist in the guanidine moiety.

This twisting has a direct impact on the bond lengths within the guanidine core. In a more planar, delocalized system, the carbon-nitrogen bonds exhibit lengths that are intermediate between a single and a double bond. As the steric hindrance increases and the system becomes more twisted, a localization of the double bond character between the central carbon and one nitrogen atom is observed, while the other carbon-nitrogen bonds elongate, approaching the length of a single bond. nih.gov

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to quantify this delocalization by examining the interactions between occupied and unoccupied orbitals. In a system like N,N'-bis(1-methylethyl)guanidine, NBO analysis would likely reveal a decrease in the stabilization energy associated with the delocalization of nitrogen lone pairs into the π* orbital of the C=N bond compared to less sterically hindered guanidines.

The table below illustrates typical bond lengths and Natural Population Analysis (NPA) charges for a model dialkylguanidine, highlighting the expected electronic characteristics. The values are representative and intended to demonstrate the principles of electron distribution.

| Parameter | Atom 1 | Atom 2 | Typical Calculated Value | Description |

| Bond Length (Å) | C (guanidinyl) | N (imine) | ~1.28 - 1.32 Å | Shorter bond, indicating more double bond character. |

| Bond Length (Å) | C (guanidinyl) | N (amine) | ~1.35 - 1.39 Å | Longer bonds, indicating more single bond character. |

| NPA Charge (a.u.) | C (guanidinyl) | ~ +0.4 to +0.6 | Electron-deficient carbon center. | |

| NPA Charge (a.u.) | N (imine) | ~ -0.6 to -0.8 | Higher electron density due to imine character. | |

| NPA Charge (a.u.) | N (amine) | ~ -0.5 to -0.7 | Significant electron density from nitrogen lone pairs. |

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide invaluable tools for understanding the dynamic behavior and interaction potential of molecules like N,N'-bis(1-methylethyl)guanidine at an atomic level.

The conformational landscape of N,N'-bis(1-methylethyl)guanidine is expected to be complex due to the rotational freedom around the C-N bonds and the steric bulk of the isopropyl groups. Computational methods can be employed to map the potential energy surface and identify the most stable conformers.

Studies on related N,N'-disubstituted guanidines have demonstrated the existence of multiple stable isomers, including different tautomers and E/Z isomers with respect to the C=N double bond. researchgate.netrsc.org For N,N'-bis(1-methylethyl)guanidine, the relative energies of these conformers will be dictated by a delicate balance of steric repulsion between the isopropyl groups and the electronic stabilization gained from maximizing delocalization.

Molecular dynamics (MD) simulations can further provide insights into the conformational flexibility of the molecule in different environments, such as in the gas phase or in solution. These simulations track the atomic motions over time, revealing the accessible conformations and the energy barriers between them. For N,N'-bis(1-methylethyl)guanidine, MD simulations would likely show that the isopropyl groups restrict the accessible conformational space compared to less bulky substituents.

The table below presents a hypothetical relative energy profile for different conformers of a dialkylguanidine, illustrating how computational methods can rank their stability.

| Conformer | Dihedral Angle (N-C-N-C) | Relative Energy (kcal/mol) | Population (%) |

| A (Twisted) | 30° | 0.0 | 75 |

| B (Planar-like) | 10° | 1.5 | 15 |

| C (Highly Twisted) | 60° | 2.5 | 10 |

Note: These are hypothetical values for illustrative purposes.

Computational data on N,N'-bis(1-methylethyl)guanidine and related structures can provide key principles for the design of new ligands with tailored properties. The steric and electronic characteristics of the guanidine moiety are crucial for its function as a ligand in coordination chemistry and as a pharmacophore in drug design.

The degree of steric hindrance, as quantified by parameters like the twist angle of the guanidine group, can be correlated with the stability and reactivity of metal complexes. nih.gov For instance, a more twisted guanidine ligand may create a specific coordination pocket around a metal center, influencing its catalytic activity or spectroscopic properties. Computational studies allow for the systematic variation of substituents on the guanidine nitrogen atoms to predict how these changes will affect the ligand's steric profile.

Furthermore, the electronic properties, such as the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding and predicting the ligand's donor capacity. By calculating these properties for a series of guanidine derivatives, quantitative structure-activity relationships (QSAR) can be developed. These models can then be used to predict the properties of novel, unsynthesized ligands, thereby guiding synthetic efforts towards molecules with desired characteristics.

For example, computational analysis can reveal how the introduction of electron-donating or electron-withdrawing groups on the isopropyl substituents of N,N'-bis(1-methylethyl)guanidine would modulate the electron density on the nitrogen atoms. This, in turn, would affect its basicity and its ability to coordinate to metal ions.

The following table outlines key computational descriptors and their implications for ligand design.

| Computational Descriptor | Implication for Ligand Design |

| Steric Maps / Cone Angles | Predicts the steric bulk and accessibility of the coordination site. |

| Electrostatic Potential (ESP) Maps | Identifies regions of positive and negative charge, indicating sites for electrophilic or nucleophilic attack and hydrogen bonding. |

| HOMO/LUMO Energies | Determines the electron-donating or -accepting ability of the ligand, crucial for redox properties of metal complexes. |

| Torsional Energy Barriers | Indicates the conformational flexibility of the ligand, which can be important for binding to a receptor or metal center. |

By leveraging these computational insights, it is possible to rationally design novel guanidine-based ligands with fine-tuned steric and electronic properties for specific applications in catalysis, materials science, and medicine.

Molecular and Biophysical Interaction Studies Involving N,n Bis 1 Methylethyl Guanidine

Modulation of Biological Activity at the Molecular Level

The guanidinium (B1211019) group, a key feature of N,N'-bis(1-methylethyl)guanidine, is known to participate in a variety of biological interactions, largely due to its positive charge and ability to form multiple hydrogen bonds. This functional group is a common motif in a wide range of therapeutic agents and natural products. nih.gov

Investigation of Nitric Oxide Synthase Activity Modulation

Nitric oxide (NO) is a critical signaling molecule in numerous physiological processes, synthesized by a family of enzymes known as nitric oxide synthases (NOS). rsc.org There are three main isoforms of NOS: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). oup.commdpi.com The guanidinium group is a well-established feature of many NOS inhibitors, largely because the natural substrate for NOS is L-arginine, which itself contains a guanidinium group. rsc.org

While direct studies on N,N'-bis(1-methylethyl)guanidine are not extensively documented in publicly available research, the broader class of guanidine (B92328) compounds has been evaluated for NOS inhibition. For instance, compounds like aminoguanidine (B1677879) and 1,1-dimethylguanidine (B3025567) have been shown to inhibit NOS isoforms. nih.govnih.govnih.gov Aminoguanidine demonstrates selective inhibition of the inducible isoform (iNOS), whereas 1,1-dimethylguanidine is a relatively potent inhibitor of both inducible and constitutive NOS isoforms. nih.govnih.gov In contrast, methylguanidine (B1195345) is a less potent inhibitor of both isoforms. nih.gov The inhibitory activity and selectivity of these compounds are influenced by the nature of the substituents on the guanidine core, suggesting that the lateral chains play a significant role in the enzyme-inhibitor interaction. figshare.com Given this context, N,N'-bis(1-methylethyl)guanidine, with its two isopropyl groups, could potentially exhibit inhibitory activity towards NOS, though its specific potency and isoform selectivity remain to be experimentally determined.

Table 1: Inhibitory Effects of Various Guanidine Compounds on Nitric Oxide Synthase (NOS) Isoforms This table presents data on related guanidine compounds to provide context for the potential activity of N,N'-bis(1-methylethyl)guanidine.

| Compound | Effect on Inducible NOS (iNOS) | Effect on Constitutive NOS (cNOS) |

|---|---|---|

| Aminoguanidine | Potent Inhibitor (Selective) | Least Potent Inhibitor |

| 1,1-Dimethylguanidine | 10-fold less potent than Aminoguanidine | Potent Inhibitor |

| N,N'-Diaminoguanidine | ~30-fold less potent than Aminoguanidine | Very little effect |

Exploration of Enzyme Activity and Mechanism Studies

The guanidinium group is a recurring motif in the design of enzyme inhibitors due to its ability to mimic the side chain of arginine and interact with negatively charged amino acid residues in enzyme active sites. nih.gov Studies on various N-substituted guanines have demonstrated that they can act as potent and selective inhibitors of viral enzymes, such as the thymidine (B127349) kinases from Herpes simplex viruses type 1 and type 2, without affecting the host cell's enzyme. nih.gov The structure-activity relationship in these cases often points to the nature of the substituent group in determining inhibitory potency. nih.gov

Furthermore, guanidine derivatives have been explored as inhibitors for other enzyme classes. For example, novel guanidine-based compounds have been synthesized and evaluated for their inhibitory effects on cholinesterases, which are relevant targets in neurodegenerative diseases. nih.gov While specific mechanistic studies on N,N'-bis(1-methylethyl)guanidine are scarce, the principles derived from related compounds suggest its potential to interact with and modulate the activity of various enzymes. The steric and electronic properties of the N,N'-bis(1-methylethyl) substituents would be critical in defining its target specificity and inhibitory mechanism.

Mechanistic Insights into Receptor Interactions (e.g., PPAR activation)

The guanidinium group plays a significant role in ligand-receptor binding, particularly through electrostatic and hydrogen-bonding interactions. nih.govnih.gov In peptides containing arginine, the guanidinium groups are often essential for effective binding to receptors like the slow sodium channel. nih.govnih.gov The spatial arrangement of these charged groups can dictate the binding affinity and functional outcome. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that are important targets for drugs treating metabolic diseases. mdpi.com PPAR agonists typically possess a polar head group that forms a hydrogen-bonding network with key amino acid residues in the receptor's ligand-binding domain. mdpi.com While many natural and synthetic ligands for PPARs have been identified, there is no direct evidence in the available literature to suggest that N,N'-bis(1-methylethyl)guanidine acts as a PPAR agonist. However, the fundamental ability of the guanidinium group to engage in the types of interactions that stabilize ligand-receptor complexes makes it a chemical feature of interest in the design of new receptor modulators. mit.edu

Nucleic Acid Interaction Research

The positively charged and planar nature of the guanidinium group facilitates its interaction with the negatively charged phosphate (B84403) backbone and the bases of nucleic acids. This has led to investigations into the binding of guanidine-containing molecules to various forms of DNA and RNA.

Interactions with Non-Canonical DNA Polymorphisms

While much of DNA exists in the canonical double-helical form, sequences rich in certain bases can fold into non-canonical structures, such as G-quadruplexes, i-motifs, and triplexes. mdpi.com These structures are often found in functionally important regions of the genome, such as promoters of oncogenes, and represent novel targets for therapeutic intervention. nih.gov

The guanidinium cation has been shown to interact with DNA nucleobases through both hydrogen bonding and cation-π interactions. nih.gov Guanidine-based compounds have been specifically designed as DNA minor groove binders. mit.edu For instance, a novel cleft molecule featuring two guanidinoethyl side arms was synthesized and shown to bind to calf thymus DNA. mit.edu The binding affinity of this compound was significantly enhanced in the presence of copper(II) ions. mit.edu This research highlights the ability of bis-guanidinium structures to effectively interact with DNA. The chaotropic properties of guanidine salts, which are utilized in DNA extraction protocols, further attest to the strong interactions between guanidinium ions and nucleic acids, leading to the disruption of DNA's secondary structure. nih.govrsc.org Given these precedents, N,N'-bis(1-methylethyl)guanidine, as a dicationic system at physiological pH, is expected to interact with the phosphate backbone and potentially with the grooves of DNA, including polymorphic non-canonical structures.

Table 2: DNA Binding Constants of a Related Bis-Guanidinium Compound This table shows data for N,N'-Bis(guanidinoethyl)-2,6-pyridinedicarboxamide to illustrate the DNA binding potential of molecules containing guanidinium groups.

| Compound | Binding Constant (K) with Calf Thymus DNA (M⁻¹) |

|---|---|

| N,N'-Bis(guanidinoethyl)-2,6-pyridinedicarboxamide | 2.86 x 10⁵ |

| Cu(II) Complex of the Compound | 1.61 x 10⁶ |

Data sourced from reference mit.edu.

Ligand-G-quadruplex DNA Complex Characterization

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of oncogenes like c-MYC. mdpi.comnih.gov These structures have emerged as promising targets for anticancer drug design, with ligands being developed to stabilize them and thereby inhibit processes like telomere elongation or oncogene transcription. nih.govnih.gov

The interaction between ligands and G-quadruplexes can be characterized by various biophysical methods, including circular dichroism, NMR spectroscopy, and fluorescence assays. mdpi.com The arginine side chain, with its guanidinium group, is a common feature in proteins that naturally bind to G-quadruplexes. This has inspired the design of synthetic ligands incorporating guanidinium moieties. For example, a study involving a porphyrin-cyclodextrin conjugate and two benzimidazolylguanidine guests demonstrated that the resulting host-guest complexes bind with high affinity to G-quadruplex DNA, showing selectivity over duplex DNA. nih.gov The positively charged guanidinium group can interact favorably with the negatively charged phosphate backbone and the electron-rich G-tetrads that form the core of the quadruplex structure. While a specific characterization of a complex between N,N'-bis(1-methylethyl)guanidine and G-quadruplex DNA is not available, the established principles of guanidinium-G-quadruplex interactions strongly suggest its potential to act as a G-quadruplex ligand.

Photoinduced Structural Modifications of DNA Complexes

While direct experimental research on the photoinduced structural modifications of DNA complexes specifically involving N,N'-bis(1-methylethyl)guanidine is not extensively documented in peer-reviewed literature, the potential for such interactions can be inferred from studies on related compounds and general principles of photochemistry and DNA damage.

The interaction of guanidinium groups with DNA is well-established, primarily through electrostatic interactions and hydrogen bonding with the phosphate backbone and nucleobases. Should N,N'-bis(1-methylethyl)guanidine be associated with a chromophore capable of absorbing light, it could potentially mediate photoinduced DNA modifications. The process would likely be initiated by the absorption of photons by the associated photosensitizer, leading to an excited state. This excited molecule could then induce DNA damage through several mechanisms.

One possible pathway is the generation of reactive oxygen species (ROS), such as singlet oxygen, which can subsequently react with DNA bases, particularly guanine, leading to oxidative damage and strand breaks. nih.gov Studies with ruthenium-based phenanthroline complexes, for instance, have demonstrated that these compounds can act as DNA intercalators and, upon irradiation, induce DNA cleavage through the generation of singlet oxygen. nih.gov

Another potential mechanism involves direct electron transfer between the excited photosensitizer and a DNA base. The guanidinium moiety of N,N'-bis(1-methylethyl)guanidine, by binding to specific sites on the DNA, could serve to localize the photosensitizing agent, thereby directing the photo-induced damage to a particular region of the nucleic acid. For example, the dicarbonyl compound phenylglyoxal (B86788) is known to react with the guanidine group of guanine, suggesting a potential target for guanidine-containing molecules. nih.gov While phenylglyoxal itself is not a photosensitizer in this context, it highlights the affinity of guanidinium-like structures for guanine.

It is important to underscore that these pathways are hypothetical for N,N'-bis(1-methylethyl)guanidine in the absence of direct experimental evidence. The presence and nature of a tethered chromophore, the efficiency of energy or electron transfer, and the specific binding mode of the guanidine compound to DNA would all be critical factors determining the outcome of any photo-induced process.

Principles of Molecular Recognition

Molecular recognition is the foundation of most biological processes, governing how molecules selectively bind to one another. This specificity is driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, hydrophobic effects, and van der Waals forces. The precise geometry and electronic properties of the interacting molecules dictate the strength and selectivity of the binding.

Hydrogen Bonding Networks in Biological Systems